Bunamiodyl
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Overview
Description
Preparation Methods
The synthetic route for Bunamiodyl involves the reaction of 3-butyramido-3,4,6-triiodophenylmethylene with butyric acid . The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction. Industrial production methods would likely involve scaling up this synthetic route to produce this compound in larger quantities, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Bunamiodyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could lead to the formation of alcohols.
Scientific Research Applications
Bunamiodyl has been used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. This is achieved by the compound’s high iodine content, which provides contrast in radiographic images . The molecular targets and pathways involved in this process are related to the compound’s interaction with the tissues of the gallbladder and its ability to absorb X-rays.
Comparison with Similar Compounds
Bunamiodyl can be compared with other similar compounds used as cholecystographic agents, such as:
Iopanoic acid: Another cholecystographic agent used for similar diagnostic purposes.
Calcium iopadate: A compound used as an oral contrast medium for cholecystography.
This compound is unique due to its specific chemical structure and properties, which provide certain advantages in terms of image quality and patient tolerance .
Properties
Molecular Formula |
C15H16I3NO3 |
---|---|
Molecular Weight |
639.01 g/mol |
IUPAC Name |
2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
CWRBDUIQDIHWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Synonyms |
uniodyl buniodyl sodium salt |
Origin of Product |
United States |
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